S-Ethylisothiourea hydrobromide

iNOS inhibition enzyme kinetics competitive inhibitor

S-Ethylisothiourea hydrobromide (SEITU) is the preferred iNOS catalytic inhibitor for studies requiring isolated assessment of NO-dependent signaling without confounding effects on iNOS protein translation or stability. Unlike AEITU, SEITU exerts purely catalytic inhibition at the L-arginine binding site (human iNOS Ki 17–19 nM) with no interference in iNOS mRNA transcription or protein degradation. It is 30-fold more potent than L-NMMA and 100-fold more potent than aminoguanidine in macrophage assays. Validated in rodent endotoxemia (ED50 0.4 mg/kg) and invertebrate neuroscience models. Aqueous solubility up to 100 mM ensures reproducible dosing.

Molecular Formula C3H9BrN2S
Molecular Weight 185.09 g/mol
CAS No. 1071-37-0
Cat. No. B016267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethylisothiourea hydrobromide
CAS1071-37-0
Synonyms2-Ethyl-2-thiopseudourea Hydrobromide;  Carbamimidothioic Acid Ethyl Ester, Hydrobromide;  2-Ethyl-2-thio-pseudourea Monohydrobromide;  S-Ethylisothiouronium Hydrobromide;  WR 539; 
Molecular FormulaC3H9BrN2S
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESCCSC(=N)N.Br
InChIInChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
InChIKeySWXXKWPYNMZFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Ethylisothiourea Hydrobromide (CAS 1071-37-0): Potent Competitive NOS Inhibitor with Defined Isoform Selectivity Profile


S-Ethylisothiourea hydrobromide (SEITU, ethyl-TU) is a small-molecule, non-amino acid competitive inhibitor of nitric oxide synthase (NOS) enzymes, acting at the L-arginine binding site [1]. The compound demonstrates potent inhibition of human inducible NOS (iNOS) with a Ki of 17–19 nM, endothelial NOS (eNOS) with a Ki of 36–39 nM, and neuronal NOS (nNOS) with a Ki of 29 nM, yielding approximately 2-fold selectivity for iNOS over eNOS [1]. Unlike L-arginine analog inhibitors, SEITU is not a detectable substrate for NOS enzymes and exhibits no time-dependent inhibition [1]. The hydrobromide salt form (MW 185.08, purity typically ≥98%) provides aqueous solubility up to 100 mM, facilitating reproducible in vitro and in vivo experimental dosing .

Why Generic NOS Inhibitor Substitution Fails: S-Ethylisothiourea Hydrobromide Isoform Profile Dictates Experimental Outcomes


NOS inhibitors are not functionally interchangeable due to divergent isoform selectivity profiles, cell permeability characteristics, and off-target effects on iNOS protein translation versus catalytic activity [1]. S-Ethylisothiourea hydrobromide occupies a distinct pharmacological niche: unlike L-arginine analog inhibitors such as L-NMMA and L-NAME, which exhibit variable isoform preferences and are NOS substrates, SEITU is a non-substrate competitive inhibitor with reproducible 2-fold iNOS-over-eNOS selectivity [2]. Critically, SEITU differs from the structurally related S-aminoethylisothiourea (AEITU), which not only inhibits iNOS catalytic activity but also interferes with iNOS mRNA translation and accelerates iNOS protein degradation [1]. This dual mechanism in AEITU precludes its use in experiments designed solely to assess iNOS catalytic inhibition, whereas SEITU provides clean, catalytic inhibition without affecting iNOS induction [1]. Substituting SEITU with L-NAME, aminoguanidine, or AEITU without adjusting for these mechanistic and potency differences will confound data interpretation and compromise experimental reproducibility.

S-Ethylisothiourea Hydrobromide Quantitative Differentiation: Head-to-Head Potency and Selectivity Data Versus Key NOS Inhibitor Comparators


Potency in Human iNOS: SEITU Ki = 17 nM Versus L-NAME pIC50 = 4.3 (≈50,000 nM IC50)

S-Ethylisothiourea hydrobromide demonstrates approximately 3,000-fold greater potency against human iNOS compared to the widely used NOS inhibitor L-NAME. SEITU exhibits a Ki of 17 nM for human iNOS, whereas L-NAME shows a pIC50 of 4.3 ± 0.1 against human iNOS, corresponding to an IC50 of approximately 50 µM (50,000 nM) [1][2]. This potency differential is consistent across isothiourea comparators: SEITU (S-et-ITU) shows a pIC50 of 7.2 ± 0.2 against iNOS, outperforming L-NIL (pIC50 6.2 ± 0.1, ≈630 nM IC50), 1400W (pIC50 6.9 ± 0.1, ≈126 nM IC50), and aminoguanidine (pIC50 4.5 ± 0.2, ≈31,600 nM IC50) [2].

iNOS inhibition enzyme kinetics competitive inhibitor

Mouse iNOS Affinity: SEITU Ki = 5.2 nM Versus L-NIL and Aminoguanidine in Cell-Based NO Production

In mouse iNOS, S-Ethylisothiourea hydrobromide exhibits enhanced potency with a Ki of 5.2 nM, representing a 3.3-fold improvement over its human iNOS affinity [1]. In RAW 264.7 mouse macrophage cell-based assays measuring 24-hour nitrite accumulation following LPS stimulation, SEITU (EITU) demonstrated an EC50 of 10 µM for inhibition of NO production, compared to 30 µM for S-aminoethylisothiourea (AEITU), 300 µM for NG-methylarginine (L-NMMA), and 1,000 µM for aminoguanidine [2]. This cell-based potency advantage of 30-fold over L-NMMA and 100-fold over aminoguanidine reflects the compound's favorable cell permeability relative to these arginine analogs [2].

mouse iNOS macrophage cell-based assay

Mechanistic Cleanliness: SEITU Does Not Alter iNOS Protein Translation Versus AEITU-Induced iNOS Degradation

A critical mechanistic differentiation exists between S-Ethylisothiourea (EITU) and its structural analog S-aminoethylisothiourea (AEITU). While both compounds potently inhibit iNOS catalytic activity, AEITU additionally interferes with iNOS protein translation and accelerates iNOS protein degradation, as demonstrated by pulse-chase experiments [1]. In contrast, SEITU fails to influence iNOS mRNA transcription (Northern blot), iNOS protein translation (pulse experiments), or degradation of translated iNOS protein (pulse-chase) [1]. This mechanistic distinction is quantitative: AEITU treatment reduces steady-state iNOS protein levels by mechanisms independent of catalytic inhibition, whereas SEITU exerts purely catalytic inhibition with no effect on iNOS protein abundance [1].

iNOS induction protein translation mechanistic specificity

Hemodynamic Pressor Response: SEITU (Ethyl-TU) Outperforms SMT and Aminoethyl-TU In Vivo

Among S-substituted isothioureas, S-Ethylisothiourea (ethyl-TU) exhibits superior in vivo pressor activity compared to S-methylisothiourea (SMT) and S-aminoethylisothiourea (aminoethyl-TU). In anesthetized rats, ethyl-TU is 4–6 times more potent than NG-methylarginine (L-NMMA) in inhibiting constitutive NOS activity in bovine aortic endothelial cells (eNOS) and produces robust pressor responses [1]. In contrast, SMT and aminoethyl-TU elicit only weak pressor responses (approximately 15 mmHg at 10 mg/kg i.v.) despite comparable or greater in vitro iNOS inhibitory potency [1]. In a mouse model, IP administration of isothioureas increased mean arterial blood pressure with a rank order of potency: IPTU > ETU > SMT > AETU, confirming that ethyl substitution confers intermediate pressor efficacy within the isothiourea class [2].

hemodynamics pressor response in vivo cardiovascular

Cross-Species NOS Inhibition Profile: SEITU Suppresses ApNOS by 85% Versus L-NIL (78%) and L-Thiocitrulline (>95%)

In the central nervous system of Aplysia californica, a molluscan model organism for neuroscience research, S-Ethylisothiourea hydrobromide (5 mM) suppressed Aplysia NOS (ApNOS) activity by 85%, compared to 78% inhibition by L-NIL (5 mM), an iNOS-selective inhibitor, and >95% inhibition by L-thiocitrulline (5 mM), an nNOS/iNOS inhibitor [1]. This inhibition profile demonstrates that SEITU provides intermediate, reproducible NOS suppression in invertebrate systems, distinguishing it from more potent but less selective L-thiocitrulline and less potent L-NIL. The compound's efficacy in this non-mammalian system validates its utility as a pan-NOS inhibitor with defined activity across evolutionarily divergent NOS isoforms [1].

invertebrate NOS cross-species comparative pharmacology

Structure-Activity Optimization: 2-Carbon Ethyl Side Chain Maximizes iNOS Potency in Isothiourea Series

Within the S-substituted isothiourea chemical series, inhibitory activity against iNOS declines sharply when the alkyl side chain exceeds 2 carbon atoms in length [1]. S-Ethylisothiourea (2-carbon side chain) represents the optimal balance between hydrophobic pocket fitting and steric accommodation, with longer alkyl substitutions (n-propyl, n-butyl, t-butyl) exhibiting substantially reduced potency [1]. Additionally, substitution of either one or both nitrogens of the isothiourea core with amino or alkyl groups substantially reduces NOS inhibitory potency [1]. In a direct comparison of 70 isothiourea analogs, S-ethyl and S-isopropyl substitutions showed optimal binding to the small hydrophobic pocket adjacent to the heme in the iNOS active site [2], confirming that the ethyl substituent is structurally optimized for NOS inhibition within this chemical class.

SAR structure-activity relationship isothiourea optimization

Optimal Research Applications for S-Ethylisothiourea Hydrobromide Based on Quantitative Differentiation Evidence


In Vitro iNOS Catalytic Inhibition Studies Requiring Clean Mechanistic Interpretation

S-Ethylisothiourea hydrobromide is the preferred iNOS inhibitor for cell culture experiments where the sole objective is to assess the consequences of iNOS catalytic inhibition without confounding effects on iNOS protein expression. Unlike S-aminoethylisothiourea (AEITU), which interferes with iNOS translation and accelerates iNOS degradation, SEITU exerts purely catalytic inhibition with no effect on iNOS mRNA transcription, protein translation, or protein stability [1]. This mechanistic cleanliness is essential for studies correlating NO production with downstream signaling, gene expression, or functional outcomes where iNOS protein levels must remain constant across treatment groups.

Murine Inflammation and Septic Shock Models Requiring Potent iNOS Suppression

For rodent models of endotoxemia, sepsis, and inflammation where robust iNOS inhibition is required, S-Ethylisothiourea hydrobromide offers superior potency compared to legacy inhibitors. With a mouse iNOS Ki of 5.2 nM and cell-based EC50 of 10 µM, SEITU is 30-fold more potent than L-NMMA and 100-fold more potent than aminoguanidine in RAW 264.7 macrophages [2]. In vivo, SEITU produces dose-dependent and >95% inhibition of LPS-induced plasma NOx increases with an ED50 of 0.4 mg/kg, providing a validated dosing reference for mouse endotoxemia studies [3].

In Vivo Cardiovascular and Hemodynamic Studies in Anesthetized Animal Models

S-Ethylisothiourea hydrobromide is suitable for acute in vivo cardiovascular studies requiring measurable pressor responses and predictable hemodynamic effects. In anesthetized rats, ethyl-TU produces robust pressor responses and is 4–6 times more potent than L-NMMA in inhibiting constitutive eNOS activity [4]. The compound's intermediate pressor efficacy within the isothiourea class (IPTU > ETU > SMT > AETU) provides investigators with a defined, titratable hemodynamic effect that is absent in SMT and aminoethyl-TU despite their in vitro iNOS potency [4]. Additionally, SEITU has been validated in ovine septic shock models to dose-dependently reverse hyperdynamic circulation via peripheral vasoconstriction [5].

Cross-Species NOS Inhibition in Invertebrate Neuroscience Models

S-Ethylisothiourea hydrobromide is validated for NOS inhibition in invertebrate model systems including Aplysia californica, where it suppresses ApNOS activity by 85% at 5 mM, outperforming L-NIL (78% inhibition) while providing less complete suppression than L-thiocitrulline (>95%) [6]. This defined, intermediate inhibition profile makes SEITU the appropriate choice for molluscan and other invertebrate neuroscience studies where excessive NOS blockade would eliminate physiologically relevant NO signaling required for experimental interpretation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Ethylisothiourea hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.